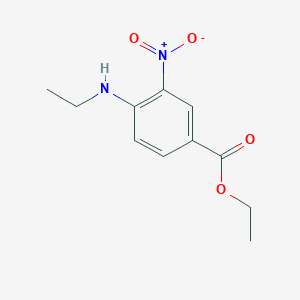

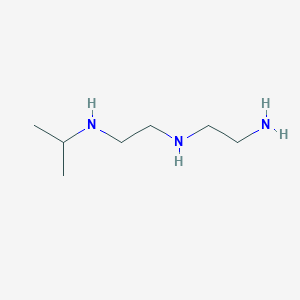

1-(1H-苯并咪唑-2-基)-2-甲基丙胺

描述

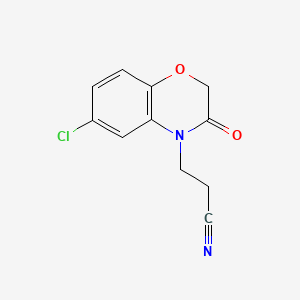

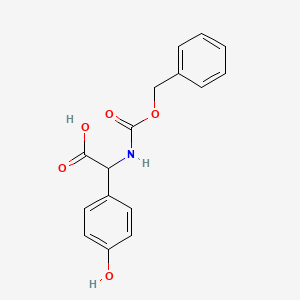

Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in the treatment of various diseases .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For instance, a new series of 1H-benzimidazol-2-yl hydrazones containing hydroxyphenyl and methoxyphenyl moieties were synthesized .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For example, vibrational spectroscopy and quantum computational studies have been used to analyze the optimized geometrical structure, electronic, and vibrational features of similar compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can react with various free radicals . The relative radical scavenging ability of these compounds showed a good correlation to the experimentally observed trends .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For example, the molecular weight of a similar compound, 1-(1H-Benzimidazol-2-yl)ethanol, was found to be 162.19 g/mol .

科学研究应用

抗菌活性

1-(1H-苯并咪唑-2-基)-2-甲基丙胺及其衍生物已被广泛研究其抗菌性能。Krishnanjaneyulu等人(2014年)的研究合成了一系列新型苯并咪唑衍生物,对各种人类致病微生物显示出显著的体外抗菌和抗真菌性能(Krishnanjaneyulu et al., 2014)。同样,Rajanarendar等人(2008年)开发了新型异噁唑基苯并咪唑基苯甲酰胺、丙烯酰胺和丙酰胺,在体外显示出优越的抗菌活性,优于标准药物(Rajanarendar et al., 2008)。

抗癌活性

基于苯并咪唑的化合物在癌症研究中显示出潜力。Zhao等人(2015年)报道了两种基于苯并咪唑衍生物的Zn(II)配合物,对各种癌细胞,特别是SHSY5Y细胞,显示出细胞毒性(Zhao et al., 2015)。

荧光和配位化学

Sun等人(2012年)合成了一种基于1-甲基-2-(3H-[1,2,3]三唑-4-基)-1H-苯并咪唑的新型Zn(II)配位聚合物,显示出明显的荧光蓝移,表明在荧光应用中具有潜力(Sun et al., 2012)。

缓蚀

在材料科学领域,苯并咪唑衍生物已被研究作为缓蚀剂。Yadav等人(2014年)合成了对抑制酸性溶液中轻钢腐蚀具有高效率的咪唑衍生物(Yadav et al., 2014)。

固态性质

苯并咪唑化合物的固态性质也是研究的课题。El Foujji等人(2021年)专注于合成和表征2-((5-甲基-1H-吡唑-3-基)甲基)-1H-苯并咪唑,显示出固态中两种带电离子互变异构体的共存,表明在药物开发中具有潜力(El Foujji et al., 2021)。

治疗阿尔茨海默病

在神经退行性疾病的背景下,Zhao等人(2020年)合成了使用柔性苯并咪唑型配体的配位聚合物,显示出通过刺激细胞自噬在治疗阿尔茨海默病方面具有潜力(Zhao et al., 2020)。

作用机制

Target of Action

The primary target of 1-(1H-Benzoimidazol-2-YL)-2-methyl-propylamine, which is a derivative of benzimidazole, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a significant role in many cellular processes, including mitosis .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the cell division process, specifically the G2/M phase . By disrupting microtubule assembly, it interferes with the normal segregation of chromosomes during mitosis . This leads to aneuploidy and polyploidy in germ cells and somatic cells .

Pharmacokinetics

Benzimidazole derivatives are known to have diverse pharmacological activities

Result of Action

The result of the compound’s action is the disruption of normal cell division, leading to aneuploidy and polyploidy . This can have significant effects at the molecular and cellular levels, potentially leading to cell death. It’s worth noting that benzimidazole derivatives have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

安全和危害

未来方向

属性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPVJORLNSVLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

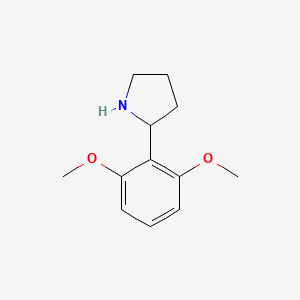

CC(C)C(C1=NC2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393790 | |

| Record name | 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59653-66-6 | |

| Record name | 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)

![6-Tosyl-6-azabicyclo[3.1.0]hexane](/img/structure/B1598583.png)